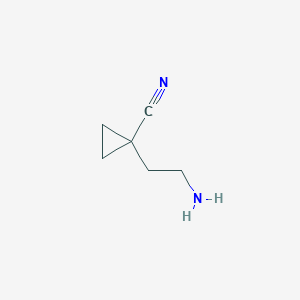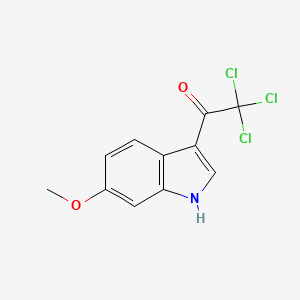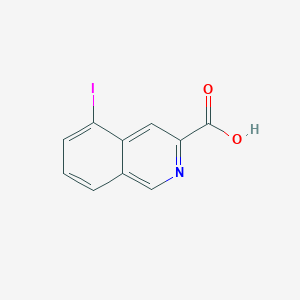
Ethyl 3-amino-5-methylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-5-methylquinoline-2-carboxylate is a quinoline derivative with a variety of applications in medicinal and synthetic organic chemistry. The compound is characterized by its quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. This structure is known for its biological activity and is found in many natural and synthetic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-methylquinoline-2-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. The reaction is usually catalyzed by acids or bases and can be carried out under reflux conditions in an alcoholic solution or an organic solvent .
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives like this compound often employs greener and more sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the yield but also reduce the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions: Ethyl 3-amino-5-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
科学的研究の応用
Ethyl 3-amino-5-methylquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their therapeutic properties, and this compound is investigated for its potential use in drug development.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 3-amino-5-methylquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of microbial and cancer cells. Additionally, the compound can inhibit enzymes involved in critical biological processes, leading to its antimicrobial and anticancer effects .
類似化合物との比較
Quinoline-3-carboxylates: These compounds share a similar quinoline core and exhibit comparable biological activities.
Indole Derivatives: Indole and quinoline derivatives often share similar synthetic routes and biological activities.
Uniqueness: Ethyl 3-amino-5-methylquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
ethyl 3-amino-5-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-10(14)7-9-8(2)5-4-6-11(9)15-12/h4-7H,3,14H2,1-2H3 |
InChIキー |
SQJYNKDYVLPPJP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=CC=CC(=C2C=C1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)


![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677187.png)



![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13677213.png)
